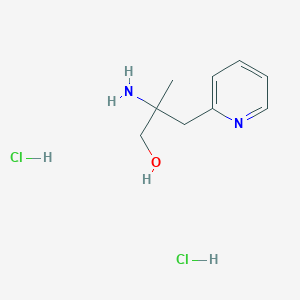
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(m-tolyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(m-tolyl)methanesulfonamide, also known as MOT, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a sulfonamide derivative that has been found to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Applications De Recherche Scientifique
Chemical Sensitivity and Occupational Exposure
Research indicates that certain methanesulfonamide derivatives may pose occupational hazards, as seen in studies on compounds like ethyl-m-aminobenzoic acid methanesulfonate (MS-222), a fish anesthetic linked to retinopathy due to chronic exposure. This highlights the importance of handling precautions with related chemicals to prevent systemic absorption and associated health risks (Bernstein et al., 1997).
Antitumor Activity
Methanesulfonamide, particularly acridine derivatives, has shown significant antitumor activity in clinical trials. For instance, methanesulfonamide, N-[4-(9-acridinylamino)-3-methoxyphenyl]-(NSC-249992), demonstrated reproducible and reversible toxicity with evidence of antitumor efficacy in a phase I study, suggesting potential for Phase II trials (Von Hoff Dd et al., 1978).
Metabolic Pathways and Toxicology
Methanethiol derivatives, often studied in the context of methanesulfonamides, play roles in various metabolic pathways and have implications in conditions like hepatic encephalopathy. The research suggests that methanethiol’s role in the pathogenesis of hepatic encephalopathy is minor, providing insights into the metabolic effects of related sulfonamides (Blom et al., 1991).
Gene Expression and Cancer Treatment
Studies on methyl-methanesulfonate sensitivity 19 (MMS19) expression have uncovered associations with metastasis and chemoradiotherapy response in esophageal cancer, suggesting that methanesulfonamides or their derivatives could influence gene expression related to cancer progression and treatment response (Zhang et al., 2015).
Environmental and Human Exposure
Research on perfluorinated sulfonamides, used for surface protection in consumer products, underscores the environmental presence and human exposure risks of sulfonamides, including their occurrence in indoor and outdoor air and dust. This raises awareness about the potential human health impacts of sulfonamide compounds and the need for regulatory scrutiny (Shoeib et al., 2005).
Propriétés
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(3-methylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S/c1-9-4-3-5-11(6-9)8-19(16,17)13-7-12-14-10(2)15-18-12/h3-6,13H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWAUPRFOIZHDJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCC2=NC(=NO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(m-tolyl)methanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2,4-dioxo-3-[6-oxo-6-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)hexyl]-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2828578.png)
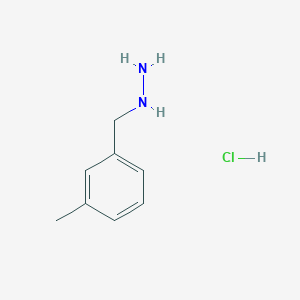
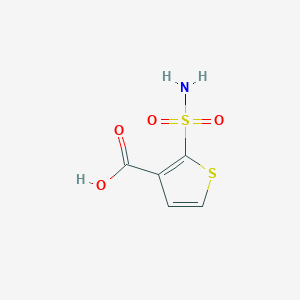
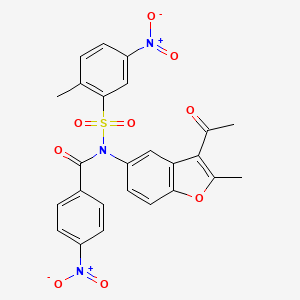
![(1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B2828587.png)

![2-cyano-3-[4-(morpholin-4-yl)phenyl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B2828589.png)
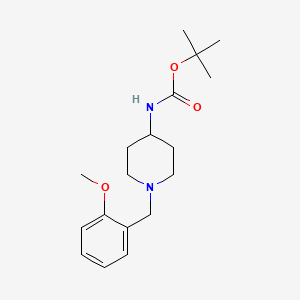
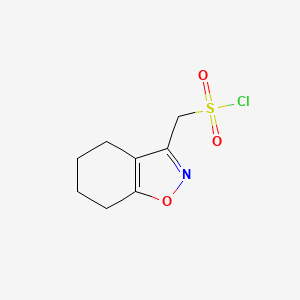

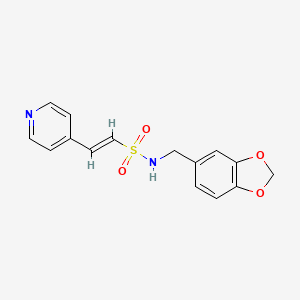
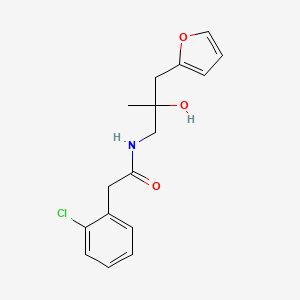
![1-Methyl-4-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2828598.png)
